N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups. Some potential reactions include:
Substitution: The cyanomethyl group may be substituted by other functional groups.
Oxidation/Reduction: The pyrazole ring could undergo oxidation or reduction.
Condensation: It may participate in condensation reactions to form larger molecules.
Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties, such as antimicrobial or antitumor effects.
Materials Science: Exploring its use in materials synthesis due to its unique structure.
Biological Studies: Assessing its impact on cellular processes.
Mechanism of Action
Unfortunately, specific details about its mechanism of action are not available. understanding its interactions with molecular targets and pathways would be essential for further research.
Comparison with Similar Compounds
While direct comparisons are challenging without specific data, we can highlight its uniqueness within the imidazole-pyrazole family. Similar compounds include clemizole, etonitazene, and astemizole, each with distinct properties and applications .
Properties
Molecular Formula |
C15H15IN4O |
---|---|
Molecular Weight |
394.21 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H15IN4O/c1-10-15(16)11(2)20(19-10)9-14(21)18-13-5-3-12(4-6-13)7-8-17/h3-6H,7,9H2,1-2H3,(H,18,21) |
InChI Key |
NVUSXGDYALLFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CC#N)C)I |
Origin of Product |
United States |
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